molecular formula C16H25N3O2 B3295365 tert-Butyl 2-((pyridin-2-ylamino)methyl)piperidine-1-carboxylate CAS No. 887588-19-4

tert-Butyl 2-((pyridin-2-ylamino)methyl)piperidine-1-carboxylate

Cat. No.: B3295365
CAS No.: 887588-19-4
M. Wt: 291.39 g/mol
InChI Key: RZURKQRKOAQWKR-UHFFFAOYSA-N
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Description

Tert-Butyl 2-((pyridin-2-ylamino)methyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a tert-butyl group, a pyridine ring, and a piperidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-((pyridin-2-ylamino)methyl)piperidine-1-carboxylate typically involves the reaction of 2-aminopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate piperidine derivative, which is then treated with tert-butyl chloroformate to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce the pyridine ring or other functional groups present in the molecule.

  • Substitution: Nucleophilic substitution reactions can be used to introduce different substituents at the piperidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, typically in the presence of a base.

Major Products Formed:

  • Oxidation: Pyridine N-oxide derivatives.

  • Reduction: Piperidine derivatives with reduced pyridine rings.

  • Substitution: Piperidine derivatives with various substituents.

Scientific Research Applications

Chemistry: In organic chemistry, tert-Butyl 2-((pyridin-2-ylamino)methyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: The compound has been studied for its potential biological activities, including its role as a ligand for various receptors and enzymes. It has shown promise in modulating biological pathways and influencing cellular processes.

Medicine: Research has explored the use of this compound in the development of new therapeutic agents. Its derivatives have been investigated for their potential anti-inflammatory, analgesic, and antiviral properties.

Industry: In the chemical industry, the compound is utilized in the synthesis of advanced materials and specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which tert-Butyl 2-((pyridin-2-ylamino)methyl)piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate: Similar structure with a different position of the pyridine ring.

  • Tert-Butyl {2-[(1,3-thiazol-2-ylamino)carbonyl]pyridin-3-yl}carbamate: Contains a thiazole ring instead of a pyridine ring.

  • 4-(3-Aminopyridin-2-ylamino)piperidine-1-carboxylic acid tert-butyl ester: Similar piperidine core with an amino group on the pyridine ring.

Uniqueness: Tert-Butyl 2-((pyridin-2-ylamino)methyl)piperidine-1-carboxylate stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical transformations and biological activities, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

tert-butyl 2-[(pyridin-2-ylamino)methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-11-7-5-8-13(19)12-18-14-9-4-6-10-17-14/h4,6,9-10,13H,5,7-8,11-12H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZURKQRKOAQWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CNC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601155430
Record name 1,1-Dimethylethyl 2-[(2-pyridinylamino)methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601155430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887588-19-4
Record name 1,1-Dimethylethyl 2-[(2-pyridinylamino)methyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887588-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-[(2-pyridinylamino)methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601155430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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